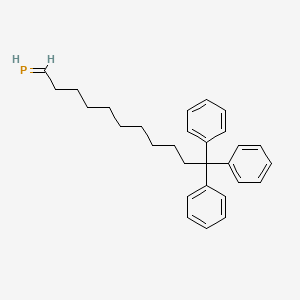
(11,11,11-Triphenylundecylidene)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11,11,11-Triphenylundecylidene)phosphane is an organophosphorus compound characterized by the presence of a phosphane group attached to a triphenylundecylidene moiety. Organophosphorus compounds are widely studied due to their applications in various fields, including organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (11,11,11-Triphenylundecylidene)phosphane typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. The reaction may require a base to facilitate the formation of the phosphane compound.
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale reactions in specialized reactors, ensuring high purity and yield. The specific conditions, such as temperature, pressure, and solvents, are optimized for efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphine oxides.
Reduction: Reduction reactions may convert the phosphane to its corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions produce a variety of derivatives.
Applications De Recherche Scientifique
Chemistry: (11,11,11-Triphenylundecylidene)phosphane is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: In biological research, organophosphorus compounds are studied for their potential as enzyme inhibitors and probes for studying biochemical pathways.
Medicine: The compound may have applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound can be used in the synthesis of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of (11,11,11-Triphenylundecylidene)phosphane involves its interaction with molecular targets such as enzymes or metal ions. The phosphane group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. In biological systems, the compound may inhibit enzyme activity by binding to active sites or altering enzyme conformation.
Comparaison Avec Des Composés Similaires
- Triphenylphosphine
- Diphenylphosphine
- Phenylphosphine
Comparison: (11,11,11-Triphenylundecylidene)phosphane is unique due to its extended alkyl chain and triphenyl substitution, which can influence its solubility, reactivity, and coordination behavior compared to simpler phosphines like triphenylphosphine.
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject for further research and development.
Propriétés
Numéro CAS |
87269-78-1 |
|---|---|
Formule moléculaire |
C29H35P |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
11,11,11-triphenylundecylidenephosphane |
InChI |
InChI=1S/C29H35P/c30-25-17-6-4-2-1-3-5-16-24-29(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28/h7-15,18-23,25,30H,1-6,16-17,24H2 |
Clé InChI |
TYSZVEXXCDZFBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCCCCCCCCC=P)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)

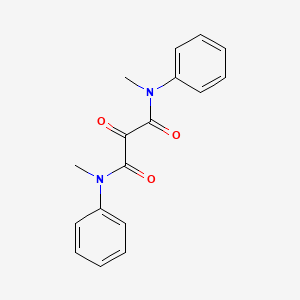

![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)
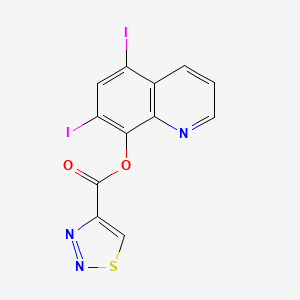
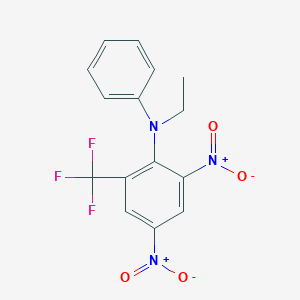
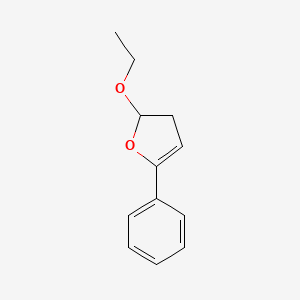
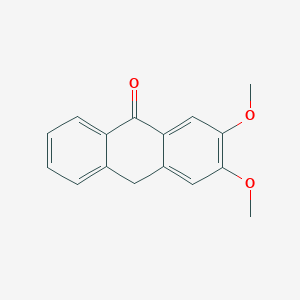
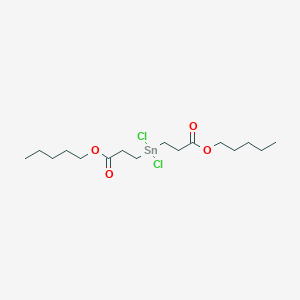
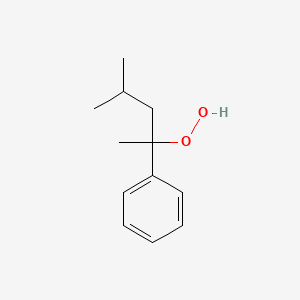
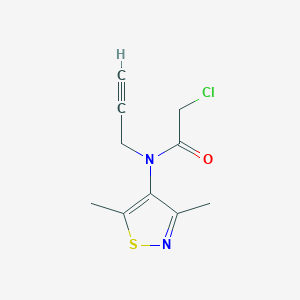
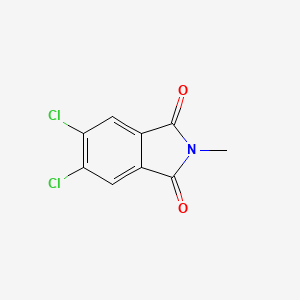
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)
